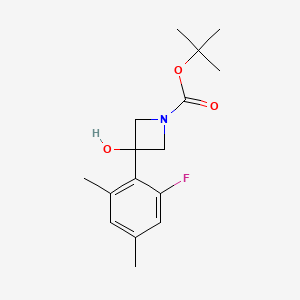
tert-Butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate: is an organic compound with a complex structure that includes a tert-butyl group, a fluoro-dimethylphenyl group, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the fluoro-dimethylphenyl group. Common synthetic routes may involve the use of reagents such as tert-butyl bromoacetate, 2-fluoro-4,6-dimethylphenylboronic acid, and various catalysts to facilitate the reactions. Reaction conditions often include controlled temperatures, specific solvents, and purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the azetidine ring or other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the phenyl ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on cellular processes. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical activities.
Medicine: In medicine, this compound may be explored for its potential therapeutic applications. Researchers may investigate its efficacy as a drug candidate for treating various diseases, including its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry: In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential for modification through various chemical reactions makes it a versatile component in material science.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- tert-Butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-(2-chloro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate
- tert-Butyl 3-(2-bromo-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate
Comparison: Compared to similar compounds, this compound is unique due to the presence of the fluoro group, which can influence its reactivity, stability, and interactions with other molecules. The fluoro group may enhance the compound’s ability to participate in specific chemical reactions or bind to biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H22FNO3 |
|---|---|
Poids moléculaire |
295.35 g/mol |
Nom IUPAC |
tert-butyl 3-(2-fluoro-4,6-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO3/c1-10-6-11(2)13(12(17)7-10)16(20)8-18(9-16)14(19)21-15(3,4)5/h6-7,20H,8-9H2,1-5H3 |
Clé InChI |
HZQMPSRVMNHPNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)F)C2(CN(C2)C(=O)OC(C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


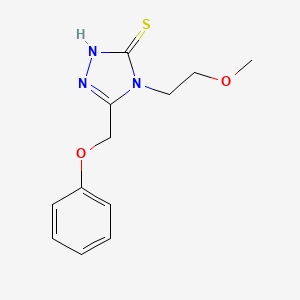
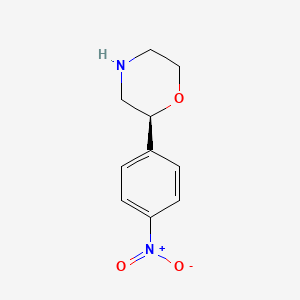
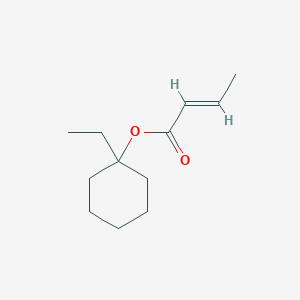
![tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11762676.png)
![(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)
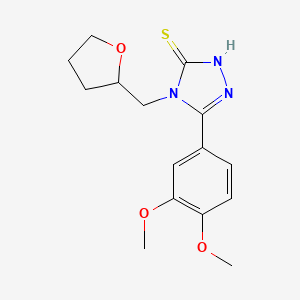
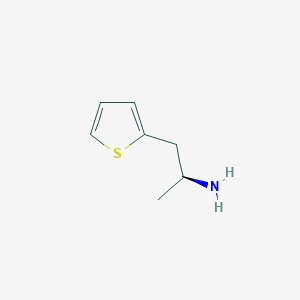
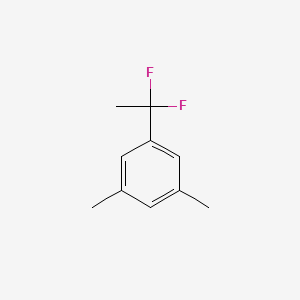

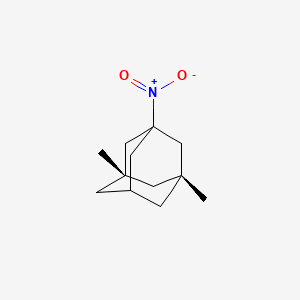
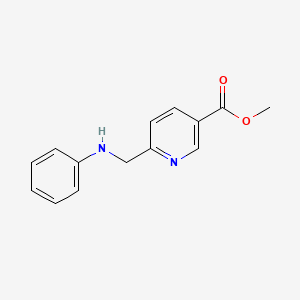
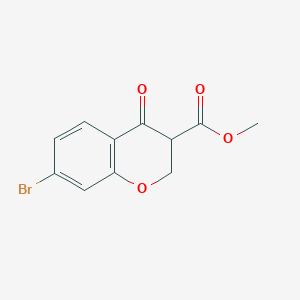
![5-Methyl-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11762730.png)
![(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11762743.png)
